molecular formula C13H23N3O B1474121 (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol CAS No. 2069335-34-6

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

Cat. No. B1474121
M. Wt: 237.34 g/mol
InChI Key: JHXNUDHNHXSSLJ-UHFFFAOYSA-N
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Description

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol, also known as TMPPM, is an organic compound of significant research interest. It belongs to the class of organic compounds known as piperidines and is a derivative of (1-methyl-4-piperidinyl)methanol. TMPPM has a variety of applications in the scientific research field, ranging from its use as a substrate in enzymatic assays to its potential as a therapeutic agent.

Scientific Research Applications

Heterocyclic Building Blocks in Medicinal Chemistry

The compound is a heterocyclic building block that can be used in the synthesis of various medicinal agents. Its structure contains a pyrazole ring, which is a common motif in many pharmaceuticals due to its mimicry of the adenine base in nucleic acids. This structural similarity allows for potential interactions with biological targets such as enzymes and receptors .

Antileishmanial and Antimalarial Activities

Recent studies have shown that derivatives of the pyrazole compound exhibit significant in vitro antileishmanial and in vivo antimalarial activities. These findings suggest that the compound could serve as a starting point for the development of new treatments for leishmaniasis and malaria, two major parasitic diseases affecting millions worldwide .

Agricultural Chemical Research

Pyrazole derivatives, including the compound , have been explored for their potential use in agricultural chemicals. For instance, they can be used to synthesize malonamide derivatives, which have shown promise as novel insecticides. This application is particularly important for developing safer and more effective pest control methods .

Supramolecular Chemistry

The compound’s ability to form stable structures through hydrogen bonding makes it a candidate for use in supramolecular chemistry. This field involves the creation of complex structures with specific functions, such as molecular recognition, which is vital for the development of new materials and sensors .

Organic Synthesis Methodologies

This compound is also valuable in organic synthesis, serving as a precursor for various synthetic methodologies. Its versatility allows for the creation of a wide range of alkyl and aryl-1H-pyrazoles, which are useful intermediates in the synthesis of more complex organic molecules .

properties

IUPAC Name

[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-12(9-17)5-7-16/h12,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXNUDHNHXSSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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